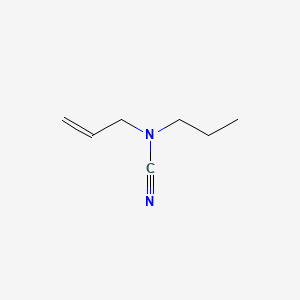

Cyanamide,2-propenylpropyl-(9ci)

CAS No.:

Cat. No.: VC18507883

Molecular Formula: C7H12N2

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2 |

|---|---|

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | prop-2-enyl(propyl)cyanamide |

| Standard InChI | InChI=1S/C7H12N2/c1-3-5-9(7-8)6-4-2/h3H,1,4-6H2,2H3 |

| Standard InChI Key | GGRREVBRUQSIEE-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(CC=C)C#N |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Bonding

The compound’s IUPAC name, prop-2-enyl(propyl)cyanamide, reflects its connectivity: a propyl chain and a propenyl group are bonded to the nitrogen atom of the cyanamide functional group. The Standard InChIKey (GGRREVBRUQSIEE-UHFFFAOYSA-N) and Canonical SMILES (CCCN(CC=C)C#N) provide unambiguous representations of its structure . The propenyl group introduces unsaturation, enabling participation in addition reactions, while the propyl chain contributes to hydrophobicity.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | prop-2-enyl(propyl)cyanamide |

| InChIKey | GGRREVBRUQSIEE-UHFFFAOYSA-N |

| SMILES | CCCN(CC=C)C#N |

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR: Signals for the propenyl group appear as a multiplet between δ 5.0–5.8 ppm (alkene protons) and a triplet near δ 4.0 ppm (allylic ). The propyl chain’s methylene groups resonate at δ 1.2–1.6 ppm, while the terminal methyl group appears as a triplet at δ 0.9 ppm.

-

NMR: The nitrile carbon () is observed at δ 115–120 ppm, distinct from the sp³ carbons of the alkyl chains (δ 10–40 ppm).

Mass Spectrometry (MS):

The molecular ion peak () at m/z 124 confirms the molecular weight. Fragmentation patterns include loss of the propenyl group (, 41 Da) and the propyl chain (, 43 Da).

Synthesis and Purification

Synthetic Routes

Cyanamide, 2-propenylpropyl-(9CI) is synthesized via nucleophilic substitution reactions. A common method involves reacting sodium cyanamide with 3-chloro-1-propene and 1-bromopropane under anhydrous conditions:

Key parameters include:

-

Temperature: 40–60°C to balance reaction rate and side-product formation.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) to enhance nucleophilicity.

Optimization and Yield

Yields typically range from 65–75%. Impurities such as unreacted alkyl halides or dialkylated byproducts are minimized via controlled stoichiometry (1:1 ratio of propenyl to propyl halides) and stepwise addition.

Chemical Reactivity and Mechanisms

Nucleophilic Substitution

The cyanamide nitrogen’s lone pair facilitates nucleophilic attacks on electrophilic centers. For example, reaction with acyl chlorides yields substituted ureas:

This reactivity is exploited in peptide coupling and polymer synthesis.

Alkene Functionalization

The propenyl group undergoes electrophilic additions. Bromination in produces a dibromide:

Such derivatives are intermediates in agrochemical synthesis.

Applications in Organic Synthesis

Building Block for Heterocycles

Cyanamide, 2-propenylpropyl-(9CI) serves as a precursor to imidazoles and triazines. Cyclization with thioureas under acidic conditions yields 2-aminothiazoles, valuable in medicinal chemistry:

Coordination Chemistry

The nitrile group coordinates to transition metals (e.g., Pd, Cu), forming complexes used in catalysis. For instance, palladium complexes facilitate Suzuki-Miyaura cross-couplings.

Comparison with Related Cyanamide Derivatives

Cyanamide, (Cyanomethyl)-2-Propenyl-(9CI) (CAS 86240-25-7)

This analog (, MW 121.14 g/mol) differs in substituents, replacing the propyl group with a cyanomethyl moiety. The added nitrile group increases polarity and boiling point (304.2±35.0°C vs. ~250°C for Cyanamide, 2-propenylpropyl-(9CI)).

Table 2: Structural and Physical Comparison

| Property | Cyanamide, 2-Propenylpropyl-(9CI) | Cyanamide, (Cyanomethyl)-2-Propenyl-(9CI) |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 124.18 g/mol | 121.14 g/mol |

| Boiling Point | ~250°C (estimated) | 304.2±35.0°C |

| Key Functional Groups | Propenyl, Propyl, Cyanamide | Propenyl, Cyanomethyl, Cyanamide |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume